6,7-difluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
6,7-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6F2O. It is a derivative of indanone, characterized by the presence of two fluorine atoms at the 6th and 7th positions of the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-one typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is carried out under acidic conditions, often using Lewis acids such as aluminum chloride (AlCl3) as catalysts . The reaction conditions may vary, but the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors has been reported to enhance the efficiency and “greenness” of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to minimize waste and improve yield are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,7-difluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6,7-difluoro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activity, including anticancer and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurodegenerative diseases like Alzheimer’s.
Industry: The compound is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6,7-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Difluoro-1-indanone
- 5-Fluoro-1-indanone
- 2,3-Dihydro-1H-inden-1-one
Uniqueness
6,7-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6,7-difluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVCFOIJUMUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881190-18-7 |
Source
|
Record name | 6,7-difluoro-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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